2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile
Overview
Description
2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile is an organic compound with a complex structure that includes methoxy, phenylmethoxy, and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the anilino intermediate: This involves the reaction of aniline with a suitable aldehyde or ketone to form an anilino derivative.
Methoxylation: The anilino intermediate is then reacted with methoxy reagents to introduce the methoxy group.
Phenylmethoxylation: The methoxylated intermediate is further reacted with phenylmethoxy reagents to introduce the phenylmethoxy group.
Formation of the propanedinitrile moiety: The final step involves the reaction of the intermediate with malononitrile under basic conditions to form the propanedinitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original methoxy or phenylmethoxy groups.
Scientific Research Applications
2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The compound may also interact with DNA or proteins, affecting cellular processes and leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar structure with methoxy and phenyl groups.
3-(4-methoxyphenyl)-2-propenal: Contains a methoxyphenyl group and a propenal moiety.
(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure with methoxy and methylphenyl groups.
Uniqueness
2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile is unique due to its combination of methoxy, phenylmethoxy, and anilino groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-24-20(17(13-21)14-22)11-12-23-18-7-9-19(10-8-18)25-15-16-5-3-2-4-6-16/h2-12,23H,15H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMXWQNXWJXRTE-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C=CNC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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